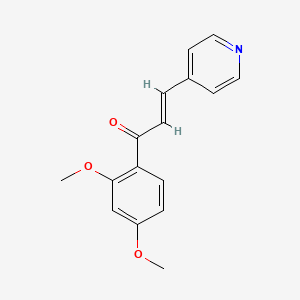

2,2,2-三氟-1-苯乙酮肟

描述

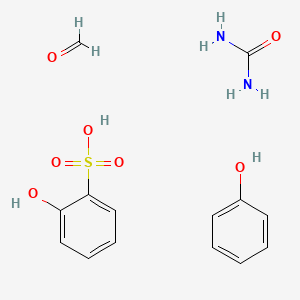

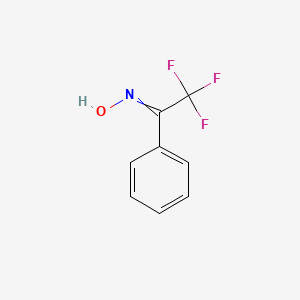

2,2,2-Trifluoro-1-phenylethanone oxime, also known as 2,2,2-trifluoro-1-phenylethanol oxime, is a compound that has been studied for its potential applications in the scientific research and laboratory fields. It is a colorless, volatile liquid that has a faint, sweet odor and is soluble in water and alcohol. This compound is synthesized from the reaction of 2,2,2-trifluoro-1-phenylethanol and hydroxylamine hydrochloride. It has been studied for its potential applications in organic synthesis and pharmaceuticals.

科学研究应用

溶剂分解研究

2,2,2-三氟-1-苯乙酮肟用于溶剂分解研究,以了解取代基对反应机理和速率的影响。 这项研究可以提供对各种化合物稳定性和反应性的见解 .

气相色谱-质谱联用 (GC-MS)

该化合物应用于 GC-MS,用于鉴定卤代有机化合物。 其保留指数有助于准确检测和分析这些物质 .

热力学性质数据

研究人员利用 2,2,2-三氟-1-苯乙酮肟为纯化合物(特别是有机物)生成经过严格评估的热力学性质数据,这对各种科学和工业应用至关重要 .

不对称生物还原

该化合物经历生物还原反应生成 (S)-2,2,2-三氟-1-苯乙醇,这种过程因其在生产对映体纯物质(在制药领域具有价值)方面的潜力而得到研究 .

放射性标记

它充当用碳-11 或氟-18 标记的前体,这些同位素用于正电子发射断层扫描 (PET) 成像。 这种应用在医学诊断和研究中意义重大 .

作用机制

Target of Action

The primary targets of 2,2,2-Trifluoro-1-phenylethanone oxime are currently unknown. Oximes, in general, are known for their diverse biological and pharmacological applications . They have been studied for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Mode of Action

Oximes are known to have the ability to reactivate the enzyme acetylcholinesterase (ache), which is inhibited in cases of organophosphate poisoning . Oxime stereoisomers have important pharmacological properties, and studies have revealed that Z-isomers are more stable and predominant than E-isomers .

Biochemical Pathways

Many oximes are known to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases .

Pharmacokinetics

The compound’s boiling point is predicted to be 1941±400 °C .

Result of Action

Oximes are known for their potency to act as antidotes against nerve agents .

Action Environment

It is known that the presence of an electron-donating group on the oxime moiety allows to decrease the energy gap between the oxime and the nitrone form and stabilizes this latter, which facilitates addition reactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-Trifluoro-1-phenylethanone oxime involves the reaction of 2,2,2-Trifluoro-1-phenylethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2,2,2-Trifluoro-1-phenylethanone", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2,2,2-Trifluoro-1-phenylethanone in a solvent", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Dry the product and purify it by recrystallization" ] } | |

CAS 编号 |

655-25-4 |

分子式 |

C8H6F3NO |

分子量 |

189.13 g/mol |

IUPAC 名称 |

(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |

InChI 键 |

TUKWYJVGKNCDJJ-KPKJPENVSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |

SMILES |

C1=CC=C(C=C1)C(=NO)C(F)(F)F |

规范 SMILES |

C1=CC=C(C=C1)C(=NO)C(F)(F)F |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。